molecular formula C11H13Br B13183571 (2-Bromocyclopentyl)benzene

(2-Bromocyclopentyl)benzene

Cat. No.: B13183571
M. Wt: 225.12 g/mol
InChI Key: ZUCHHURVYIONHV-UHFFFAOYSA-N
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Description

(2-Bromocyclopentyl)benzene is an organic compound with the molecular formula C11H13Br It consists of a benzene ring substituted with a bromocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromocyclopentyl)benzene typically involves the bromination of cyclopentylbenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride (CCl4).

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2-Bromocyclopentyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

    Oxidation Reactions: The cyclopentyl ring can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted cyclopentylbenzenes can be formed.

    Oxidation Products: Hydroxylated or carbonylated derivatives of cyclopentylbenzene.

Scientific Research Applications

(2-Bromocyclopentyl)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromocyclopentyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the cyclopentyl ring undergoes transformation to introduce new functional groups, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

    Cyclopentylbenzene: Lacks the bromine substituent, making it less reactive in substitution reactions.

    Bromobenzene: Contains a bromine atom on the benzene ring but lacks the cyclopentyl group, leading to different reactivity and applications.

    Cyclohexylbenzene: Similar structure but with a six-membered ring, affecting its chemical properties and reactivity.

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

(2-bromocyclopentyl)benzene

InChI

InChI=1S/C11H13Br/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2

InChI Key

ZUCHHURVYIONHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)C2=CC=CC=C2

Origin of Product

United States

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